N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid

Übersicht

Beschreibung

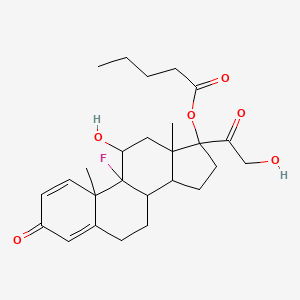

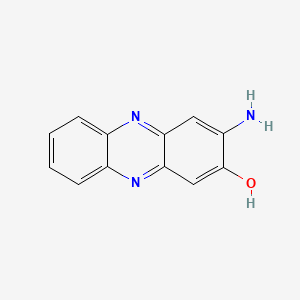

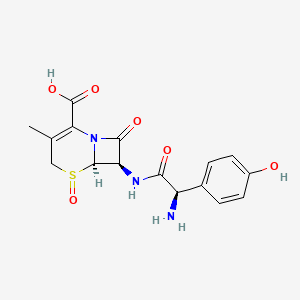

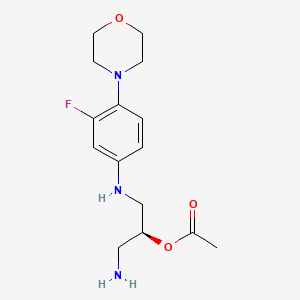

“N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid” is a compound with the molecular formula C15H22FN3O3 . It is an impurity of Linezolid, an oxazolidinone antimicrobial that inhibits bacterial mRNA translation .

Molecular Structure Analysis

The molecular structure of “N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid” can be represented by the following InChI string:InChI=1S/C15H22FN3O3/c1-11(20)22-13(9-17)10-18-12-2-3-15(14(16)8-12)19-4-6-21-7-5-19/h2-3,8,13,18H,4-7,9-10,17H2,1H3/t13-/m0/s1 . This string provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid” has a molecular weight of 311.35 g/mol . It has a computed XLogP3-AA value of 1.3, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . It also has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are both 311.16451973 g/mol .Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Resistance

- Inhibition of Protein Synthesis : Linezolid inhibits protein synthesis by binding to the peptidyl transferase center on the ribosome, which is crucial for the treatment of serious infections caused by resistant Gram-positive bacteria (Long & Vester, 2011).

- Resistance Mechanisms : Resistance to linezolid often involves small alterations to its binding site on the ribosome. Mutations in 23S rRNA and ribosomal proteins L3 and L4 are associated with resistance, emphasizing the need for ongoing research to design new oxazolidinones against these mechanisms (Long & Vester, 2011).

Synthesis and Structural Modifications

- Novel Synthesis Approaches : Researchers have developed new methods for synthesizing oxazolidinone derivatives like linezolid, demonstrating the potential for rapid preparation of various analogues (Madhusudhan et al., 2005).

- Influence of Structural Changes : Studies on the influence of structural elements like the ethylene-oxy spacer group between the heterocycle and the aromatic ring in linezolid have shown that certain modifications can impact antibacterial activity (Selvakumar et al., 2003).

Applications and Effectiveness

- Treatment of Gram-positive Infections : Linezolid is effective against infections caused by multidrug-resistant enterococci and methicillin-resistant Staphylococcus aureus. Its resistance among these pathogens is currently low, but increasing prevalence of antibiotic resistance worldwide requires careful monitoring and susceptibility testing (Zahedi Bialvaei et al., 2017).

- Potential in Mycobacteria Treatment : Linezolid has shown promising potential for the therapy of rapidly growing mycobacteria, based on its activity against various clinical isolates and reference strains (Wallace et al., 2001).

Innovative Research Directions

- New Oxazolidinone Derivatives : Ongoing research into new oxazolidinones with improved characteristics against known resistance mechanisms is crucial for staying ahead of evolving bacterial resistance (Stefani et al., 2010).

- Synthesis of Degradation Products : Studies on the synthesis of major degradation products of linezolid provide insights into its stability and effectiveness in various formulations, which is vital for developing more effective and stable drug forms (Huang et al., 2014).

Eigenschaften

IUPAC Name |

[(2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3/c1-11(20)22-13(9-17)10-18-12-2-3-15(14(16)8-12)19-4-6-21-7-5-19/h2-3,8,13,18H,4-7,9-10,17H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSLQFLZJIWZTD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN)CNC1=CC(=C(C=C1)N2CCOCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](CN)CNC1=CC(=C(C=C1)N2CCOCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301131970 | |

| Record name | 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid | |

CAS RN |

333753-71-2 | |

| Record name | 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333753-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.